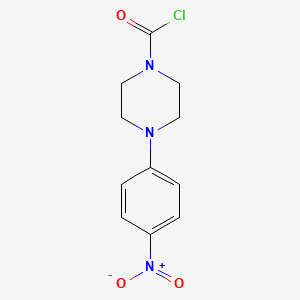
4-(4-Nitrophenyl)piperazine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrophenyl)piperazine-1-carbonyl chloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a nitrophenyl group attached to a piperazine ring, which is further connected to a carbonyl chloride group. The molecular formula of this compound is C11H12ClN3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)piperazine-1-carbonyl chloride typically involves the reaction of 4-nitrophenylpiperazine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to avoid decomposition of the reactants and products. The reaction can be represented as follows:
[ \text{4-Nitrophenylpiperazine} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of automated systems and reactors with precise temperature and pressure controls can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)piperazine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds with potential biological activities.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Cyclization Reactions: Cyclization can be facilitated by using appropriate catalysts and solvents under controlled temperature conditions.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: Amino derivatives.
Cyclization Reactions: Various heterocyclic compounds.
Scientific Research Applications
4-(4-Nitrophenyl)piperazine-1-carbonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)piperazine-1-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological targets, such as enzymes and receptors, leading to inhibition or modulation of their activities. The nitro group can also undergo reduction to form amino derivatives, which may interact with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: Similar in structure but with a chloroformate group instead of a carbonyl chloride group.
4-Methyl-1-piperazinecarbonyl chloride: Contains a methyl group instead of a nitrophenyl group.
N-Benzoylated piperazine derivatives: These compounds have a benzoyl group attached to the piperazine ring.
Uniqueness
4-(4-Nitrophenyl)piperazine-1-carbonyl chloride is unique due to the presence of both a nitrophenyl group and a carbonyl chloride group, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research and industry.
Properties
Molecular Formula |
C11H12ClN3O3 |
|---|---|
Molecular Weight |
269.68 g/mol |
IUPAC Name |
4-(4-nitrophenyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClN3O3/c12-11(16)14-7-5-13(6-8-14)9-1-3-10(4-2-9)15(17)18/h1-4H,5-8H2 |
InChI Key |
XCZQCPRWXRKALR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



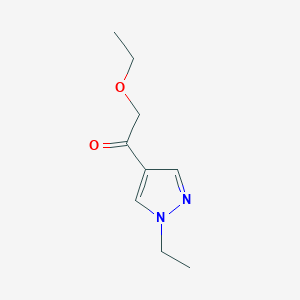
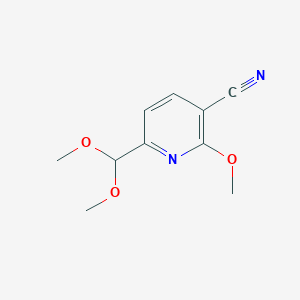
![5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13882495.png)
![N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide](/img/structure/B13882496.png)
![4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine](/img/structure/B13882500.png)
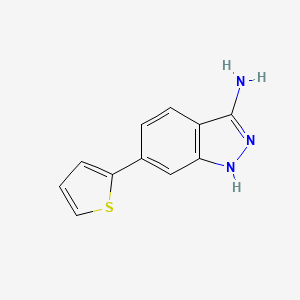

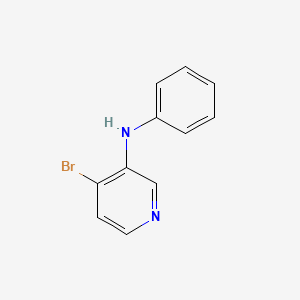
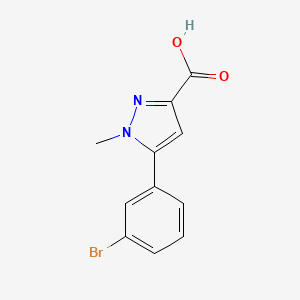
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
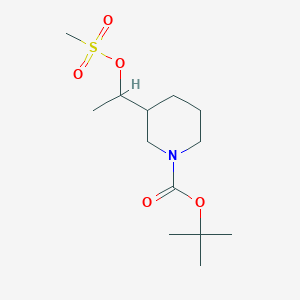
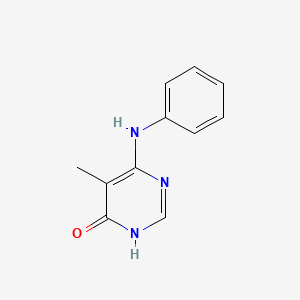
![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole](/img/structure/B13882564.png)
